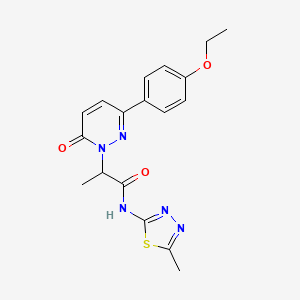

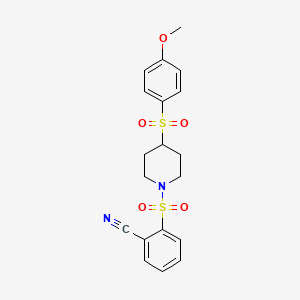

![molecular formula C17H23N5O2S2 B2363361 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 886939-78-2](/img/structure/B2363361.png)

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,4-thiadiazole derivatives are small molecules containing five-member heterocyclic moieties. They have been the subject of considerable interest for designing new antitumor agents . These compounds have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial .

Molecular Structure Analysis

1,3,4-thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The specific molecular structure of “2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide” was not found in the sources I retrieved.Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives generally relate to their ability to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells . Specific chemical reactions involving “this compound” were not found in the sources I retrieved.Aplicaciones Científicas De Investigación

Glutaminase Inhibition for Cancer Therapy

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide and its analogs have been investigated for their potential as glutaminase inhibitors, with a focus on enhancing drug-like properties and improving aqueous solubility. One analog demonstrated comparable potency to Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a known glutaminase inhibitor, and showed effectiveness in inhibiting the growth of human lymphoma B cells both in vitro and in mouse xenograft models, pointing towards potential applications in cancer therapy (Shukla et al., 2012).

Structural Insights

Research into the structural characteristics of 1,3,4-thiadiazole derivatives, including those related to the compound , has provided insights into the interaction between sulfonyl groups and the thiadiazole ring. This understanding is crucial for designing new molecules with enhanced biological activities, as evidenced by studies on tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate (Pedregosa et al., 1996).

Antimicrobial and Antifungal Properties

The synthesis of novel thiadiazolyl and thiazolidinone derivatives, including the key intermediate 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide, has led to compounds with promising antimicrobial and antifungal activities. These findings suggest potential applications in addressing microbial resistance and developing new therapeutic agents (Gouda et al., 2010).

Pharmacological Scaffold Development

The compound and its derivatives are part of ongoing research aimed at developing multi-targeted pharmacological scaffolds. The design and synthesis of new 2,5-disubstituted 1,3,4-thiadiazoles have highlighted their potential as anticonvulsants and antiproliferative agents, underscoring the versatility of thiadiazole-based compounds in drug development (Sych et al., 2016).

Mecanismo De Acción

The mechanism of action of 1,3,4-thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells . The specific mechanism of action of “2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide” was not found in the sources I retrieved.

Propiedades

IUPAC Name |

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2S2/c1-5-11-6-8-12(9-7-11)18-13(23)10-25-16-22-21-15(26-16)19-14(24)20-17(2,3)4/h6-9H,5,10H2,1-4H3,(H,18,23)(H2,19,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNPWFCXNMTZJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2363278.png)

![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363283.png)

![{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine](/img/structure/B2363285.png)

![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2363286.png)

![dimethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2363287.png)

![4-cyano-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2363288.png)

![3-[1-(2-Fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile](/img/structure/B2363296.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2363298.png)

![4-morpholin-4-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2363301.png)